molecular formula C20H21N3O3S2 B10999600 Methyl 2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Methyl 2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B10999600
M. Wt: 415.5 g/mol
InChI Key: JHBQQEMWWNZEBX-UHFFFAOYSA-N
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Description

Methyl 2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate: is a complex organic compound featuring a thiazole ring structure. Thiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are found in various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactionsThe final step involves the esterification of the carboxylate group .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology: In biological research, the compound is studied for its potential as an antimicrobial, antifungal, and antiviral agent. Its thiazole ring structure is known to interact with various biological targets .

Industry: In the industrial sector, the compound is used in the development of agrochemicals, dyes, and other specialty chemicals .

Mechanism of Action

The mechanism of action of Methyl 2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

Uniqueness: Methyl 2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to its specific substitution pattern on the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H21N3O3S2

Molecular Weight

415.5 g/mol

IUPAC Name

methyl 2-[(5-benzyl-2-methyl-1,3-thiazole-4-carbonyl)amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C20H21N3O3S2/c1-11(2)17-16(19(25)26-4)22-20(28-17)23-18(24)15-14(27-12(3)21-15)10-13-8-6-5-7-9-13/h5-9,11H,10H2,1-4H3,(H,22,23,24)

InChI Key

JHBQQEMWWNZEBX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)CC2=CC=CC=C2)C(=O)NC3=NC(=C(S3)C(C)C)C(=O)OC

Origin of Product

United States

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